3-(2-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide
Description
3-(2-Chlorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide is an acrylamide derivative featuring a 2-chlorophenyl group at the β-position and a tetrahydrofuranmethyl (THF-methyl) substituent on the amide nitrogen. Its structural uniqueness lies in the combination of a halogenated aromatic ring and a saturated oxygen-containing heterocycle, which may influence both its physicochemical properties and biological interactions .
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c15-13-6-2-1-4-11(13)7-8-14(17)16-10-12-5-3-9-18-12/h1-2,4,6-8,12H,3,5,9-10H2,(H,16,17)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBAVLAWNFUXAQ-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C=CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C=C/C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Chlorophenyl Moieties
- (E)-N-(2-(1H-Indol-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide (5b) Structure: Differs in the amide substituent (indole-ethyl vs. THF-methyl). Activity: Exhibits potent butyrylcholinesterase (BChE) inhibition (IC₅₀ = 1.95 µM), attributed to the electron-rich indole group enhancing π-π interactions with the enzyme’s active site .
- (2E)-N-(3-Chloro-4-methylphenyl)-3-[5-(2-chlorophenyl)-2-furyl]acrylamide Structure: Features a furyl ring instead of a THF group and an additional methyl substituent on the chlorophenyl ring. Activity: Not explicitly reported, but furyl-containing acrylamides are often explored for antimicrobial and anticancer properties due to their planar aromatic systems . Key Difference: The THF group in the target compound introduces a saturated oxygen heterocycle, which could enhance solubility compared to the furyl derivative .
Analogues with Oxygen-Containing Substituents
- 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (Compound 2, Lycium barbarum) Structure: Contains a catechol moiety and a dihydroxyethyl group. Activity: Demonstrates anti-inflammatory activity (IC₅₀ = 17.00 ± 1.11 µM), likely due to hydrogen bonding from hydroxyl groups .
- (E)-N-(4-Methylbenzyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide (Compound 11, Menyanthes trifoliate) Structure: Includes a methoxybenzyl group and a 4-hydroxy-3-methoxyphenyl acrylamide core. Activity: Antioxidant properties reported, possibly via radical scavenging from the phenolic group . Key Difference: The 2-chlorophenyl group in the target compound may enhance electrophilicity, favoring covalent interactions with biological targets .
Physicochemical and Pharmacokinetic Considerations
- LogP and Solubility : The THF-methyl group likely increases hydrophilicity compared to purely aromatic substituents (e.g., indole-ethyl), balancing logP for improved bioavailability .
- Hydrogen Bonding: The absence of hydroxyl groups in the target compound may reduce hydrogen-bond donor capacity, affecting target binding but enhancing blood-brain barrier penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
